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Compound of Interest

Compound Name:
5-Amino-3-bromo-2-nitrobenzoic

acid

CAS No.: 60912-51-8

Cat. No.: B1623100 Get Quote

Substituted benzoic acids are foundational scaffolds in medicinal chemistry and materials

science. The precise arrangement of functional groups—such as amino (-NH₂), bromo (-Br),

and nitro (-NO₂) moieties—dramatically influences the molecule's electronic, steric, and

intermolecular properties. These properties, in turn, dictate its behavior in biological systems

and its suitability as a synthetic intermediate.

This guide provides a senior-level overview of the core physical properties of 2-Amino-5-

bromo-3-nitrobenzoic acid, serving as a robust template for the investigation of its isomers.

Understanding these characteristics is a non-negotiable prerequisite for successful drug

development, process chemistry, and materials engineering, as they directly impact solubility,

crystallinity, stability, and reactivity.

Core Physicochemical Properties of 2-Amino-5-
bromo-3-nitrobenzoic acid
The fundamental physical constants of a compound provide a quantitative fingerprint for its

identity and purity. The data for the representative isomer are summarized below.
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Property Value Source

CAS Number 58580-07-7 [1][2]

Molecular Formula C₇H₅BrN₂O₄ [1][2]

Molecular Weight 261.03 g/mol [1][2]

Appearance
Yellow Solid / Crystalline

Powder

[3] (Inferred from similar

compounds)

Melting Point 245-247 °C [4][5][6]

Boiling Point 401.1 ± 45.0 °C (Predicted) [4][5]

Density 2.0 ± 0.1 g/cm³ (Predicted) [5][6]

In-Depth Analysis of Key Properties
Thermal Properties: Melting Point as a Purity Indicator
The melting point of a crystalline solid is a highly sensitive indicator of purity. For 2-Amino-5-

bromo-3-nitrobenzoic acid, the sharp melting range of 245-247 °C suggests a well-defined,

stable crystalline lattice.[4][5][6] Impurities would disrupt this lattice, typically resulting in a lower

and broader melting range.

Expert Insight: The high melting point is indicative of strong intermolecular forces. In this

molecule, hydrogen bonding between the carboxylic acid groups (forming dimers) and

between the amino and nitro groups of adjacent molecules, in addition to dipole-dipole

interactions from the polar C-Br and C-NO₂ bonds, contributes to a high lattice energy that

requires significant thermal energy to overcome.

Solubility Profile: The "Like Dissolves Like" Principle in
Practice
While specific quantitative solubility data is sparse, a qualitative assessment can be made

based on the compound's structure. The molecule possesses both polar functional groups

(carboxylic acid, amino, nitro) capable of hydrogen bonding and a nonpolar aromatic ring.

Expected Solubility:
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Poorly soluble in water: Despite the presence of polar groups, the overall molecule is

dominated by the large, hydrophobic brominated benzene ring.

Soluble in polar organic solvents: Solvents like DMSO, DMF, ethanol, and acetone are

expected to be effective.[7] DMSO is particularly useful for preparing samples for NMR

spectroscopy.

Insoluble in nonpolar solvents: Hexanes, toluene, and diethyl ether are unlikely to be

effective solvents.

Causality: The choice of solvent is critical for any reaction or analysis. For synthetic

applications, a solvent must be chosen that can dissolve reactants without participating in

side reactions. For purification via recrystallization, a solvent system is required where the

compound is sparingly soluble at room temperature but highly soluble at elevated

temperatures.
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Select Solvent for Testing
(e.g., Water, Ethanol, Acetone, Toluene, DMSO)

Add ~10 mg of solid to 1 mL of solvent

Vortex/Mix at Ambient Temperature

Observe

Result: Soluble

Clear solution

Result: Insoluble

No change

Result: Sparingly Soluble

Some solid remains

Heat mixture gently

Observe while hot

Solid remains

Result: Soluble when hot
(Good for recrystallization)

Clear solution
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Sample Preparation & Setup

Data Acquisition

Analysis

Ensure Dry, Powdered Sample

Clean ATR Crystal

Acquire Background Spectrum

Apply Sample to Crystal

Apply Pressure

Set Parameters
(Range: 4000-400 cm⁻¹, Scans: 16)

Initiate Scan

Process Spectrum
(Baseline Correction)

Identify Key Vibrational Bands
(O-H, N-H, C=O, N-O)

Compare with Known Spectra / Expected Frequencies

Click to download full resolution via product page

Caption: Standard workflow for sample analysis using FTIR-ATR.
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Protocol: NMR Spectroscopy (Sample Preparation)
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.

Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this type of molecule. [8]2.

Sample Weighing: Accurately weigh 5-10 mg of the sample and transfer it to a clean, dry vial.

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Vortex or

gently agitate until the sample is fully dissolved.

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift

referencing (0.00 ppm). [8]It may be included in the solvent by the manufacturer or added

separately.

Analysis: The prepared sample is now ready for analysis in an NMR spectrometer.

Conclusion
The physical properties of 2-Amino-5-bromo-3-nitrobenzoic acid—a high melting point, poor

aqueous solubility, and distinct acidic/basic character—are a direct consequence of its specific

substitution pattern. The interplay of hydrogen bonding, dipole forces, and electronic effects

from the amino, bromo, and nitro groups defines its behavior. The experimental protocols

outlined provide a reliable framework for characterizing this and other novel chemical entities,

ensuring that subsequent research and development are built upon a foundation of accurate

and trustworthy data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1623100?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-3-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-bromo-3-nitrobenzoic-acid
https://www.scbt.com/p/2-amino-5-bromo-3-nitrobenzoic-acid-58580-07-7
https://www.scbt.com/p/2-amino-5-bromo-3-nitrobenzoic-acid-58580-07-7
https://www.chemimpex.com/products/21986
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61268216.htm
https://m.chemsrc.com/en/Product/7536010.html
https://m.chemsrc.com/en/Product/7536010.html
https://www.echemi.com/products/pd180630108069-2-amino-5-bromo-3-nitrobenzoic-acid.html
https://www.chembk.com/en/chem/2-AMINO-3-BROMO-5-METHYLBENZOIC%20ACID
https://pdf.benchchem.com/1666/Spectroscopic_Profile_of_2_Amino_5_nitrobenzoic_Acid_A_Technical_Guide.pdf
https://www.benchchem.com/product/b1623100#5-amino-3-bromo-2-nitrobenzoic-acid-physical-properties
https://www.benchchem.com/product/b1623100#5-amino-3-bromo-2-nitrobenzoic-acid-physical-properties
https://www.benchchem.com/product/b1623100#5-amino-3-bromo-2-nitrobenzoic-acid-physical-properties
https://www.benchchem.com/product/b1623100#5-amino-3-bromo-2-nitrobenzoic-acid-physical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1623100?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1623100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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